molecular formula C9H9BrN2O B1342252 1-(4-Bromophenyl)imidazolidin-2-one CAS No. 530081-14-2

1-(4-Bromophenyl)imidazolidin-2-one

Cat. No. B1342252
CAS RN: 530081-14-2
M. Wt: 241.08 g/mol
InChI Key: IQYIOVFMXOWYEQ-UHFFFAOYSA-N
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Description

“1-(4-Bromophenyl)imidazolidin-2-one” is a chemical compound with the molecular formula C9H9BrN2O . It is a solid substance at room temperature .


Synthesis Analysis

The synthesis of imidazolidin-2-ones, such as “this compound”, has been a topic of research. One approach involves the direct incorporation of the carbonyl group into 1,2-diamines . Other methods include the diamination of olefins, the intramolecular hydroamination of linear urea derivatives, and aziridine ring expansion . More recently, γ-Al2O3 was reported to catalyze the formation of 1-(2-hydroxyethyl)imidazolidin-2-one from 2-[(2-aminoethyl)amino]ethan-1-ol, at 250 °C in supercritical CO2 .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code: 1S/C9H9BrN2O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-4H,5-6H2,(H,11,13) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 241.08500 . The exact mass is 239.99000 . The compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Reactivity

  • Stereoselective Reactions : Imidazolidin-4-ones, similar to 1-(4-Bromophenyl)imidazolidin-2-one, are used in stereoselective reactions. For example, their formation can be stereoselective when benzaldehydes with specific substituents are reacted with alpha-aminoamide derivatives, as demonstrated in the synthesis of antimalarial drugs (Ferraz et al., 2007).

  • Crystal Structure Analysis : The crystal structure of compounds similar to this compound has been studied, revealing stabilization through intermolecular hydrogen bonds. This is significant for understanding the structural properties of these compounds (Cyrański et al., 2001).

  • Catalytic Synthesis : Imidazolidin-2-ones are synthesized using palladium-catalyzed carboamination of N-allylureas, showcasing a method to create these compounds with the generation of multiple bonds and stereocenters (Fritz et al., 2006).

Biological and Pharmacological Activity

  • Pharmacological Activity : Imidazolidin-4-ones exhibit a range of biological activities, including antimalarial and antiproliferative activities, and have been used in peptidomimetics and as chiral auxiliaries in synthesis (Xu et al., 2010).

  • Corrosion Inhibition : A derivative of imidazolidine 4-one has been investigated as a corrosion inhibitor for carbon steel in different solutions. This application is significant in materials science (Al-Joborry & Kubba, 2020).

  • Antimicrobial Agents : Novel imidazoles, related to this compound, have been synthesized and tested as potent antimicrobial agents, highlighting their importance in medical chemistry (Narwal et al., 2012).

  • Catalytic Advances : Recent advances in the catalytic synthesis of imidazolidin-2-ones and related compounds have been summarized, showing the importance of these compounds in pharmaceuticals, natural products, and organic syntheses (Casnati et al., 2019).

  • Spectroscopic Characterization : The spectroscopic characterization of imidazole derivatives, including this compound, has been conducted to understand their reactivity and properties, combining experimental and computational approaches (Hossain et al., 2018).

  • Corrosion Inhibitor Efficiency : An experimental and theoretical study of imidazolidine derivatives as corrosion inhibitors demonstrates their utility in protecting metals in acidic media (Cruz et al., 2004).

Safety and Hazards

“1-(4-Bromophenyl)imidazolidin-2-one” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity upon single exposure, particularly affecting the respiratory system .

properties

IUPAC Name

1-(4-bromophenyl)imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O/c10-7-1-3-8(4-2-7)12-6-5-11-9(12)13/h1-4H,5-6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQYIOVFMXOWYEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594740
Record name 1-(4-Bromophenyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

530081-14-2
Record name 1-(4-Bromophenyl)imidazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594740
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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